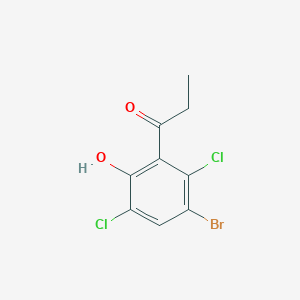

1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one

Description

Properties

Molecular Formula |

C9H7BrCl2O2 |

|---|---|

Molecular Weight |

297.96 g/mol |

IUPAC Name |

1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C9H7BrCl2O2/c1-2-6(13)7-8(12)4(10)3-5(11)9(7)14/h3,14H,2H2,1H3 |

InChI Key |

RMSQNVMXCNCFTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C(=CC(=C1Cl)Br)Cl)O |

Origin of Product |

United States |

Preparation Methods

The compound’s synthesis requires careful orchestration of halogenation, hydroxyl group preservation, and ketone introduction without undesired side reactions such as over-halogenation or oxidation of sensitive groups.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one typically follows a multi-step pathway involving:

- Halogenation of the phenol ring: Introduction of bromine and chlorine substituents at specific positions.

- Formation of the aromatic ketone: Attachment of the propanone moiety at the 1-position of the phenol ring.

- Control of hydroxyl group integrity: Ensuring the phenolic hydroxyl group remains intact during the ketone formation.

Starting Materials

- 3-Bromo-2,5-dichlorophenol : The halogenated phenol precursor.

- Propan-1-one (acetone derivative) : The ketone source for side chain formation.

Synthetic Routes

Friedel-Crafts Acylation

One common approach is the Friedel-Crafts acylation of 3-bromo-2,5-dichlorophenol with propanoyl chloride or propan-1-one derivatives under Lewis acid catalysis (e.g., AlCl3). This reaction introduces the propanone side chain at the ortho or para position relative to the hydroxyl group.

-

- Catalyst: Aluminum chloride (AlCl3)

- Solvent: Anhydrous conditions, often dichloromethane or carbon disulfide

- Temperature: 0–25 °C to control regioselectivity and avoid polyacylation

Mechanism: The Lewis acid activates the acyl chloride, generating an acylium ion that electrophilically attacks the aromatic ring at the activated position.

Outcome: Formation of this compound with retention of the hydroxyl group.

Fries Rearrangement (Alternative Method)

The Fries rearrangement can be employed starting from the corresponding ester of 3-bromo-2,5-dichlorophenol and propanoic acid derivatives. Under thermal or Lewis acid catalysis, the ester rearranges to the hydroxyaryl ketone.

-

- Catalyst: Aluminum chloride (AlCl3) or other Lewis acids

- Temperature: Elevated (50–150 °C)

- Solvent: Nitrobenzene or similar high-boiling solvents

Advantages: This method allows regioselective ketone formation and can be used when direct Friedel-Crafts acylation is problematic due to sensitivity of substituents.

Nucleophilic Substitution and Condensation Reactions

In some cases, nucleophilic substitution reactions between the hydroxyl group of the phenol and activated ketone derivatives may be used, although this is less common due to the stability of the phenolic hydroxyl.

Research Findings and Reaction Optimization

Reaction Yields and Purity

- Friedel-Crafts acylation typically yields 65–85% of the desired ketone product under optimized conditions.

- Fries rearrangement yields vary between 50–75%, depending on reaction time and temperature.

- Controlling temperature and reaction time is critical to minimize by-products such as polyacylated or over-halogenated compounds.

Analytical Characterization

- NMR Spectroscopy: Confirms aromatic substitution pattern and ketone formation.

- Mass Spectrometry: Molecular ion peak consistent with C9H8BrCl2O2.

- Infrared Spectroscopy: Strong absorption bands for phenolic OH (~3400 cm⁻¹) and ketone C=O (~1700 cm⁻¹).

Data Table: Comparative Synthesis Parameters for Related Compounds

| Parameter | Friedel-Crafts Acylation | Fries Rearrangement |

|---|---|---|

| Starting Material | 3-Bromo-2,5-dichlorophenol + Propanoyl chloride | 3-Bromo-2,5-dichlorophenyl propanoate ester |

| Catalyst | Aluminum chloride (AlCl3) | Aluminum chloride (AlCl3) |

| Solvent | Dichloromethane, carbon disulfide | Nitrobenzene, chlorobenzene |

| Temperature | 0–25 °C | 50–150 °C |

| Reaction Time | 1–4 hours | 2–6 hours |

| Yield (%) | 65–85 | 50–75 |

| Key Advantages | Direct ketone formation, mild conditions | Useful for sensitive substrates, regioselective |

| Key Disadvantages | Possible polyacylation, moisture sensitivity | Higher temperature, longer reaction time |

Summary and Recommendations

The preparation of this compound is best achieved through Friedel-Crafts acylation of 3-bromo-2,5-dichlorophenol with propanoyl chloride under controlled anhydrous conditions using aluminum chloride as a catalyst. The Fries rearrangement offers an alternative route when ester intermediates are available or when direct acylation is problematic.

Optimization of reaction parameters such as temperature, catalyst amount, and reaction time is essential to maximize yield and purity. Analytical methods including NMR, MS, and IR spectroscopy are indispensable for confirming product structure and purity.

Chemical Reactions Analysis

1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The carbonyl group in the propanone side chain can be reduced to form an alcohol.

Substitution: The bromine and chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets. The presence of halogen atoms and the hydroxyl group allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs are halogenated aryl ketones with variations in substituent positions, halogens, or functional groups. Below is a comparative analysis based on structural features, synthesis challenges, and crystallographic data (where available):

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

However, steric crowding at C2, C3, and C5 complicates further derivatization . In contrast, the benzyloxy-substituted analog lacks halogens but introduces a bulky aromatic group, reducing solubility in polar solvents .

Crystallographic Behavior :

- Halogenated aryl ketones often exhibit distinct crystal packing due to halogen bonding. For example, bromine’s polarizability may promote stronger intermolecular interactions compared to chlorine, as observed in SHELX-refined structures of related compounds .

- The hydroxyl group in this compound could participate in hydrogen bonding, a feature absent in purely halogenated analogs like 6-chloronicotinic acid .

Synthetic Accessibility: Multi-halogenation at ortho/para positions (as in the target compound) requires precise temperature control to avoid overhalogenation, a challenge less pronounced in mono-halogenated derivatives . Piperidine-containing analogs (e.g., the benzyloxy-piperidyl compound) necessitate protective group strategies to prevent side reactions during synthesis .

Biological Activity

1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C10H9BrCl2O2. It is a derivative of phenol characterized by the presence of bromine, chlorine, and hydroxyl groups on the aromatic ring. This compound has attracted attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

The compound's structure contributes to its biological activity. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C10H9BrCl2O2 |

| Molecular Weight | 297.96 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C10H9BrCl2O2/c1-2-6(13)7-8(12)4(10)3-5(11)9(7)14/h3,14H,2H2,1H3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The halogen atoms and hydroxyl group facilitate strong interactions with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial action and possible anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance:

- In Vitro Studies : The compound has shown significant activity against various pathogens. In one study, derivatives were evaluated for their minimum inhibitory concentration (MIC), with some exhibiting values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Formation : The compound also displayed significant inhibition of biofilm formation compared to standard antibiotics like Ciprofloxacin .

Anticancer Properties

Research indicates that compounds similar to this compound may possess anticancer properties:

- Cell Line Studies : In various cancer cell lines, these compounds have shown cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation .

- Mechanistic Insights : The mechanism often involves the induction of apoptosis in cancer cells through pathways that may include oxidative stress and modulation of signaling pathways related to cell survival .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Evaluation :

- Cytotoxicity Assessment :

Q & A

Q. What are the recommended synthetic routes for 1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with halogenation of a phenolic precursor followed by Friedel-Crafts acylation. For example:

- Step 1 : Bromination and chlorination of a dihydroxyphenyl precursor using reagents like NBS (N-bromosuccinimide) or Cl₂/FeCl₃ under controlled temperatures (0–25°C) to achieve regioselectivity .

- Step 2 : Protection of the hydroxyl group (e.g., using TMSCl) to prevent side reactions during acylation.

- Step 3 : Friedel-Crafts acylation with propanoyl chloride in anhydrous AlCl₃, followed by deprotection.

Optimization : Monitor reaction progress via TLC/HPLC, and adjust solvent polarity (e.g., dichloromethane vs. nitrobenzene) to improve yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers anticipate?

- IR Spectroscopy : Expect strong absorptions for C=O (~1680–1720 cm⁻¹), O–H (broad, ~3200 cm⁻¹), and C–Br/C–Cl (600–800 cm⁻¹) .

- ¹H NMR : Key signals include the propanone methyl group (δ ~2.5–3.0 ppm, triplet) and aromatic protons (δ ~6.8–7.5 ppm, split due to halogen substituents) .

- ¹³C NMR : Carbonyl carbon at δ ~200–210 ppm; aromatic carbons adjacent to halogens show deshielding (δ ~125–140 ppm) .

Q. How can researchers assess the reactivity of the hydroxyl group in this compound?

The hydroxyl group can undergo alkylation, acylation, or act as a hydrogen-bond donor.

- Method : React with methyl iodide/K₂CO₃ in DMF to test alkylation. Monitor by NMR for O–CH₃ formation (δ ~3.3 ppm) .

- Safety : Avoid strong bases (e.g., NaH) that may deprotonate the hydroxyl group and induce ketone rearrangement.

Q. What preliminary assays are suitable for evaluating its biological activity?

- In vitro enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays (e.g., NADPH depletion for CYP450) .

- Antimicrobial testing : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

- Data Collection : Use single-crystal X-ray diffraction (SHELXL/ORTEP) to determine bond angles and halogen positioning. Refinement with SHELXTL can clarify electron density maps for the hydroxyl and bromine groups .

- Key Metrics : Analyze Cl/Br···O halogen bonding distances (typically 3.0–3.5 Å) and torsional angles to confirm planarity .

Q. What computational strategies predict its interaction with biological targets?

- Molecular Docking : Use AutoDock Vina with protein data bank (PDB) structures (e.g., CYP3A4) to simulate binding. Prioritize docking poses with halogen bonds between Br/Cl and backbone carbonyls .

- DFT Calculations : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How should researchers address contradictions in spectral data across studies?

- Case Example : Discrepancies in ¹H NMR aromatic splitting may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or pH-dependent hydroxyl proton exchange.

- Resolution : Repeat experiments under standardized conditions (solvent, temperature) and compare with literature analogs (e.g., 1-(3-chlorophenyl)propan-1-one ).

Q. What methods elucidate its metabolic stability in pharmacokinetic studies?

- LC-MS/MS Analysis : Incubate with liver microsomes (human/rat) and track parent compound depletion. Use isotopically labeled internal standards (e.g., ¹³C-propanone) for quantification .

- Phase I Metabolism : Identify hydroxylated or dehalogenated metabolites via high-resolution MS/MS fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.